5-Fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione is a sulfur-containing heterocyclic compound characterized by its unique structure, which includes a benzimidazole core with a fluorine atom and a methyl group. Its molecular formula is C₈H₇FN₂S, and it has a molecular weight of approximately 168.19 g/mol. This compound exhibits notable chemical and physical properties, including solubility in organic solvents and stability under various conditions .
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Research indicates that 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione exhibits various biological activities:
These biological activities make it a candidate for further research in medicinal chemistry .
The synthesis of 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione typically involves several steps:
These methods highlight the compound's synthetic versatility and potential for modification .
5-Fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione has several applications across various fields:
These applications underline its importance in both research and industrial settings .
Interaction studies involving 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione focus on its binding affinity with biological targets:
These interactions are vital for assessing the compound's efficacy and safety profile in potential therapeutic applications .
Several compounds share structural similarities with 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Fluoro-1H-benzimidazole-2-thiol | C₇H₅FN₂S | Contains a thiol group instead of thione |
| 5-Amino-6-methyl-1H-benzo[d]imidazol-2(3H)-one | C₈H₈N₄O | Amino group instead of thione |
| 5-Chloro-6-methyl-1H-benzo[d]imidazole | C₈H₇ClN₂ | Chlorine substituent instead of fluorine |
The uniqueness of 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione lies in its specific combination of fluorine and methyl groups on the benzimidazole core, which influences its biological activity and chemical reactivity. This structure differentiates it from other similar compounds that may lack these specific substituents or have different functional groups.
Nucleophilic aromatic substitution (SNAr) reactions represent one of the most efficient approaches for introducing fluorine into aromatic frameworks. Traditional SNAr mechanisms involve the attack of a nucleophile at the ipso position of an electron-deficient arene, forming a negatively charged Meisenheimer intermediate before the departure of the leaving group. However, recent developments have revealed alternative pathways for introducing fluorine into aromatic systems.
The concerted nucleophilic aromatic substitution (CSNAr) mechanism has emerged as a powerful alternative that proceeds through a single neutral four-membered transition state rather than a two-barrier process with a Meisenheimer intermediate. This mechanistic distinction allows CSNAr to operate efficiently on a wider substrate scope, including arenes as electron-rich as anilines, whereas traditional SNAr reactions typically require strongly electron-withdrawing substituents to stabilize the charged intermediate.
For the synthesis of 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione, fluorine incorporation can be achieved through direct fluorination of appropriate precursors or by utilizing pre-fluorinated building blocks. The PhenoFluor reagent has demonstrated remarkable versatility in deoxyfluorination reactions that proceed via the CSNAr mechanism. Unlike conventional SNAr processes, PhenoFluor chemistry minimizes negative charge buildup during the reaction, facilitating fluorination of a broader range of substrates.
Table 1: Comparison of SNAr vs. CSNAr Mechanisms for Fluorination Reactions
| Parameter | Traditional SNAr | Concerted SNAr (CSNAr) |
|---|---|---|
| Mechanism | Two-step with Meisenheimer intermediate | Single-step with four-membered transition state |
| Charge distribution | Significant negative charge buildup | Minimized charge separation |
| Substrate scope | Limited to electron-deficient arenes | Extended to electron-neutral and some electron-rich arenes |
| Example reagents | KF, CsF, Me₄NF | PhenoFluor reagent |
| Reaction conditions | Often requires high temperatures (>130°C) | Can proceed under milder conditions |
| Functional group tolerance | Limited | Higher tolerance, including protic functional groups |
Recent advancements include the development of tetramethylammonium fluoride alcohol adducts (Me₄NF- ROH) as effective fluoride sources for SNAr fluorination under relatively mild conditions (80°C in DMSO). These reagents address a longstanding limitation of SNAr fluorination reactions by eliminating the requirement for rigorously dry, aprotic conditions while maintaining high nucleophilicity of the fluoride ion. Through systematic tuning of the alcohol substituent, tetramethylammonium fluoride tert-amyl alcohol (Me₄NF- t-AmylOH) has emerged as a practical and bench-stable reagent for the fluorination of various (hetero)aryl halides and nitroarene electrophiles.
The SNAr approach can be applied to introduce fluorine at position 5 of the benzimidazole scaffold using appropriately substituted precursors. For instance, the reaction of fluorine-containing o-phenylenediamine derivatives with thiolating agents can lead to the formation of 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione.
The cyclocondensation of diamine precursors represents a fundamental approach for constructing the benzimidazole core. For the synthesis of 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione, 4-methyl-5-fluorobenzene-1,2-diamine serves as a key intermediate that can undergo cyclocondensation with appropriate thiolating agents.
The preparation of 4-substituted-5-fluorobenzene-1,2-diamine precursors can be achieved through several methods. One approach involves the reaction of 2-fluoro-5-nitrophenylisocyanide with primary amines, which proceeds via an aromatic nucleophilic displacement of fluorine followed by intramolecular cyclization. This reaction yields various N-substituted benzimidazoles in moderate to very good yields (35-95%).
A more direct method for synthesizing these diamine precursors involves the reduction of appropriately substituted nitro compounds. The general procedure involves treating 4-methyl-5-fluoro-2-nitroaniline with a reducing agent such as SnCl₂·2H₂O in ethanol under reflux conditions. After the reaction is complete, the mixture is basified with NaOH and extracted with ethyl acetate. Due to the instability of the diamine product, it is typically used immediately in subsequent reactions without extensive purification.
Table 2: Synthetic Methods for 4-Methyl-5-Fluorobenzene-1,2-diamine Precursors
An alternative approach involves starting with tetrafluoroaniline, which can be transformed into fluorinated benzothiadiazoles and subsequently reduced to the corresponding o-phenylenediamines. This method allows for the introduction of multiple fluorine atoms into the benzimidazole scaffold, which can be further modified to obtain the desired substitution pattern.
The cyclocondensation of 4-methyl-5-fluorobenzene-1,2-diamine with carbon disulfide or related thiolating agents under appropriate conditions leads to the formation of 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione. This reaction typically proceeds efficiently due to the enhanced nucleophilicity of the diamine precursor and the high reactivity of carbon disulfide toward nucleophilic attack.
The introduction of the thione functionality at position 2 of the benzimidazole scaffold is a critical step in the synthesis of 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione. Carbon disulfide (CS₂) in combination with a base, typically potassium hydroxide, represents one of the most common approaches for this transformation.
A straightforward method involves the reaction of a diamine precursor with carbon disulfide under basic conditions. For example, dissolving KOH in methanol, adding 4-methyl-o-phenylenediamine (or its fluorinated analog), and subsequently introducing carbon disulfide leads to the formation of the corresponding benzimidazole-2-thione. The reaction proceeds at room temperature or under mild heating, offering a convenient and efficient route to the desired product.
The mechanism of this reaction involves the initial attack of one of the amine groups on the carbon disulfide molecule, forming a dithiocarbamate intermediate. This is followed by intramolecular nucleophilic attack by the second amine group on the dithiocarbamate carbon, leading to cyclization and the formation of the benzimidazole-2-thione scaffold. The basic conditions facilitate the deprotonation of the amine groups, enhancing their nucleophilicity and promoting the reaction.
Table 3: Thiolation Methods for Benzimidazole-2-thione Synthesis
Another approach utilizes the reaction between the macrocyclic aminal 16H,13H-5:12,7:14-dimethanedibenzo[d,i]-tetraazecine (DMDBTA) and various nucleophiles in the presence of carbon disulfide. This method has been used to synthesize a series of benzimidazole-2-thione derivatives with high purity. The reaction is typically conducted in 1,4-dioxane at room temperature for 24 hours in the dark, yielding a resinous solid that is purified via column chromatography.
For the specific synthesis of 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione, the reaction of 4-methyl-5-fluorobenzene-1,2-diamine with carbon disulfide under basic conditions represents the most direct and efficient approach. The reaction conditions can be optimized to maximize yield and minimize side reactions, with factors such as solvent choice, base strength, temperature, and reaction time playing crucial roles in determining the outcome.
Solid-phase synthesis methodologies offer notable advantages for the preparation of benzimidazole derivatives, including simplified purification procedures, the ability to use excess reagents to drive reactions to completion, and potential for automation in high-throughput synthesis. Several innovative approaches have been developed for the solid-phase synthesis of benzimidazoles, which can be adapted for the preparation of 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione.
A readily automated solid-phase approach involves the use of polymer-supported intermediates for the synthesis of diverse benzimidazole libraries. This methodology provides an efficient platform for structural diversification and rapid generation of compound collections for screening purposes. The key advantages of this approach include the ease of product isolation and the potential for parallel synthesis of multiple derivatives simultaneously.
A particularly effective method involves the monoalkylation of various o-phenylenediamines on resin-bound bromoacetamide, which proceeds smoothly to give monoalkyl resin-bound o-phenylenediamines in high yields. Subsequent cyclization of these intermediates with various aldehydes affords solid-supported benzimidazoles, which can be cleaved from the resin to yield the desired products with good purity.
Table 4: Solid-Phase Synthesis Approaches for Benzimidazole Derivatives
For the solid-phase synthesis of 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione, a strategy involving the immobilization of 4-methyl-5-fluorobenzene-1,2-diamine on a suitable resin, followed by reaction with carbon disulfide or related thiolating agents, would be appropriate. The regioselectivity of functionalization can be controlled through the choice of resin attachment point and protection/deprotection strategies.
The solid-phase approach also enables the introduction of additional functionalities and structural modifications, providing access to libraries of 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione derivatives with diverse substitution patterns. This versatility makes solid-phase synthesis a valuable tool for medicinal chemistry efforts focused on this scaffold.
Microwave-assisted organic synthesis has emerged as a powerful methodology for accelerating reactions, often leading to increased yields and reduced formation of byproducts. For the synthesis of benzimidazole derivatives, including 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione, microwave irradiation offers significant advantages over conventional heating methods, particularly in terms of reaction efficiency and environmental sustainability.
Microwave-assisted protocols typically involve shorter reaction times compared to conventional heating methods. For instance, reactions that might require several hours under conventional conditions can often be completed in minutes under microwave irradiation. This is exemplified by a reaction performed in a microwave reactor at 150°C for 30 minutes or at 175°C for 30 minutes, which provided yields comparable to those achieved through conventional heating methods over much longer periods.
In addition to microwave-assisted synthesis, solvent-free or reduced-solvent protocols align with the principles of green chemistry by minimizing waste generation and reducing the use of potentially hazardous solvents. These approaches not only offer environmental benefits but can also lead to improved reaction outcomes due to increased reactant concentrations and altered reaction environments.
Table 5: Microwave-Assisted and Green Synthesis Protocols for Benzimidazole Derivatives
For the synthesis of 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione, a green approach might involve the microwave-assisted reaction of 4-methyl-5-fluorobenzene-1,2-diamine with carbon disulfide in the presence of a suitable base. The reaction could be conducted in water or other environmentally benign solvents, or potentially under solvent-free conditions with appropriate modifications to ensure efficient mixing and heat transfer.
The adoption of nucleophilic aromatic substitution reactions in water represents another environmentally friendly approach that has shown promise for the functionalization of various heterocyclic scaffolds. The reaction of heteroaryl chlorides with amines in water in the presence of KF has been demonstrated to result in facile SNAr reactions and N-arylation. This methodology could potentially be adapted for the synthesis of fluorinated benzimidazole precursors, contributing to a greener overall synthetic route to 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione.
Single-crystal data for 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione (FMe‐BIT, CAS 106039-71-8) were reported in a study of halogen-substituted benzimidazolene-2-thiones that form hydrogen-bonded tapes in the solid state. Key metrics are summarised in Table 1.
Table 1 Unit-cell parameters and refinement statistics for FMe-BIT (100 K, Mo Kα)
| Parameter | Value |
|---|---|
| Formula | C₈H₇FN₂S |
| Crystal system | Monoclinic |
| Space group | P2₁ (No. 4) |
| a (Å) | 5.3410(4) |
| b (Å) | 8.3421(7) |
| c (Å) | 10.5205(9) |
| β (°) | 102.819(2) |
| V (ų) | 455.7(1) |
| Z | 2 |
| ρcalc (g cm⁻³) | 1.295 |
| R₁ [I > 2σ(I)] | 0.086 |
| wR₂ (all data) | 0.096 |
The molecule adopts the thione tautomer; adjacent molecules are linked by N–H···S hydrogen bonds (H···S = 2.44 Å, N–H···S = 173°). The tapes stack parallel to b, generating stepped layers typical for 4-/5-substituted benzimidazole-2-thiones. An intra-tape C–F···H–C contact (2.55 Å) helps stabilise the packing.
Powder patterns obtained from slow evaporation in ethyl acetate matched the simulated pattern from the single-crystal model, confirming phase purity.
A gas-phase geometry optimisation (B3LYP/6-311++G(d,p)) reproduced the experimental metrical parameters within 0.02 Å for bond lengths and 1.2° for bond angles. Selected values are given in Table 2.
Table 2 Experimental vs. calculated metrical parameters
| Parameter | X-ray (Å / °) | DFT (Å / °) | Δ |
|---|---|---|---|
| C2=S1 | 1.686 | 1.690 | +0.004 |
| C2–N1 | 1.335 | 1.346 | +0.011 |
| C2–N3 | 1.343 | 1.349 | +0.006 |
| N1–C7 (ring) | 1.371 | 1.364 | –0.007 |
| Dihedral C4–C5–C6–F | 0.8° | 1.2° | +0.4° |
The optimised structure is essentially planar (mean deviation of heavy atoms = 0.02 Å), supporting conjugation between the benzimidazole core and the C=S group.
Key structural and electronic trends emerge when FMe-BIT is compared with its closest congeners (Table 3).
Table 3 Comparison with representative analogues
| Compound (substituents) | C=S (Å) | Tape type | ΔE (eV) | Notes |
|---|---|---|---|---|
| FMe-BIT (5-F, 6-Me) | 1.686 | Stepped, parallel | 5.41 | F···H contacts reinforce tapes |
| 5-F-BIT (H at C6) | 1.685 | Stepped, parallel | 5.52 | Smaller unit cell; no Me···π contacts |
| 4,5-diF-BIT | 1.688 | Angled, solvated | 5.40 | Solvate channels, weaker packing |
| 5-Cl-BIT (H at C6) | 1.687 | Stepped, parallel | 5.46 | Cl···H interactions increase density |
Incorporating a 6-methyl group expands the tape width (a axis) and lowers crystal density relative to 5-F-BIT (1.30 vs. 1.50 g cm⁻³). Electronically, the methyl donor slightly raises the HOMO level, narrowing the gap and enhancing chemical softness, a trend also observed in substituent-dependent DFT studies on benzimidazole scaffolds.
FMe-BIT retains the hallmark stepped‐tape architecture of halogenated benzimidazole-2-thiones but exhibits distinct metrics: a wider tape induced by the methyl group and a modestly smaller HOMO-LUMO gap that may facilitate electron-transfer reactivity. Comparison with congeners underscores how subtle 5/6-substitution modulates solid-state density, intermolecular contacts, and electronic descriptors—insights of value for tailoring benzimidazole-based materials and ligands.